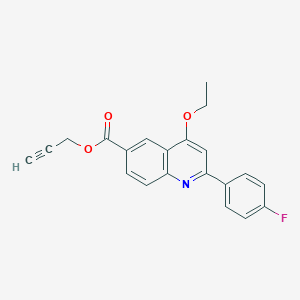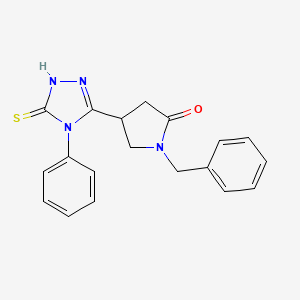![molecular formula C21H22N4O3S B6456374 1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one CAS No. 2548978-76-1](/img/structure/B6456374.png)
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one
Overview
Description
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.14126175 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
1-Benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one and its derivatives have been studied in the synthesis and characterization of ruthenium complexes. These complexes have been characterized using X-ray crystallography, NMR, UV/Vis, and emission spectroscopies, revealing insights into their electronic structures and acid-base properties (O'Brien et al., 2004).
Molecular Structure Analysis
The molecular structures of similar compounds have been analyzed using DFT calculations. These studies provide a deeper understanding of the stability of different tautomers, which is crucial for the development of new chemical entities (Zhang et al., 2019).
Applications in Medicinal Chemistry
Compounds related to this compound have been synthesized for potential applications in medicinal chemistry. These compounds have attracted interest due to their relevance in pharmacology and fine organic synthesis, demonstrating their utility in creating new therapeutic agents (Kobelev et al., 2019).
Crystal Structure and Biological Studies
Studies on derivatives of this compound have explored their crystal structure and biological activities. The research includes understanding the intermolecular interactions and their potential antibacterial and antioxidant activities, making them relevant in the search for new bioactive compounds (Karanth et al., 2019).
Inhibitory Potential in Biochemistry
Research into disubstituted 1,2,3-triazoles, similar to this compound, has been conducted to evaluate their inhibitory potential against specific enzymes, such as caspase-3. This has implications for developing new therapeutic agents for diseases where these enzymes play a crucial role (Jiang & Hansen, 2011).
Anticancer and Antifungal Potential
Some derivatives of 1,2,4-triazoles, akin to the compound , have been synthesized and evaluated for their antifungal and anticancer activities. These compounds provide a basis for developing new treatments in oncology and infectious diseases (Bai et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of these enzymes can increase the concentration of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
Based on the structure and known actions of similar compounds, it can be inferred that this compound might interact with its targets (ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cholinergic system, given its potential inhibition of AChE and BuChE . By inhibiting these enzymes, the compound could prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This could enhance the transmission of signals in the brain, potentially improving memory and cognition .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the concentrations of acetylcholine in the brain due to the inhibition of AChE and BuChE . This could lead to enhanced signal transmission in the brain, potentially improving memory and cognition .
Properties
IUPAC Name |
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-9-8-16(11-18(17)28-2)25-20(22-23-21(25)29)15-10-19(26)24(13-15)12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVIFTZXVYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
![N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6456325.png)

![3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6456338.png)
![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)
![7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456348.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluoro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456353.png)
![3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6456360.png)
![2-{3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456367.png)
![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6456371.png)
![2-(3,4-dimethoxyphenyl)-4-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456373.png)
